Cas no 1261969-66-7 (2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid)

2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid
- 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
- 4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
- DTXSID20692320
- 2-FLUORO-5-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID
- 1261969-66-7
- 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- MFCD18323119
-
- MDL: MFCD18323119
- インチ: InChI=1S/C17H16FNO4S/c18-16-7-6-13(11-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
- InChIKey: TYZKGTRMAIPXKX-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 349.07840733g/mol
- どういたいしつりょう: 349.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330398-5 g |
2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%; . |
1261969-66-7 | 95% | 5g |
€1159.00 | 2023-06-21 | |
abcr | AB330398-5g |
2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%; . |
1261969-66-7 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acidに関する追加情報
Introduction to 2-Fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid (CAS No. 1261969-66-7)
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1261969-66-7, represents a promising candidate for further exploration due to its unique structural and functional properties. The presence of both fluoro and pyrrolidinylsulfonyl substituents in its molecular framework suggests potential applications in the development of novel therapeutic agents.
The molecular structure of 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid incorporates a benzoic acid core, which is a well-known scaffold in drug design. The fluoro group at the 2-position and the 3-pyrrolidin-1-ylsulfonyl moiety at the 5-position introduce specific electronic and steric effects that can modulate the compound's biological activity. This arrangement has been strategically designed to enhance interactions with biological targets, making it a valuable asset in the quest for new pharmacological interventions.
In recent years, there has been a growing interest in the development of molecules that combine multiple pharmacophoric elements to achieve enhanced efficacy and reduced side effects. The structural features of 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid align well with this trend, as they provide multiple opportunities for interaction with biological receptors. Specifically, the fluoro group is known to influence metabolic stability and binding affinity, while the pyrrolidinylsulfonyl moiety can contribute to favorable pharmacokinetic properties.
Current research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug development. The fluoro group, in particular, has been extensively studied for its ability to enhance drug bioavailability, metabolic stability, and binding affinity. The incorporation of this group into 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid suggests that it may exhibit improved pharmacological properties compared to its non-fluorinated counterparts.
The pyrrolidin-1-ylsulfonyl substituent is another key feature of this compound that warrants further investigation. Sulfonyl groups are commonly found in active pharmaceutical ingredients (APIs) due to their ability to enhance binding interactions with biological targets. The pyrrolidinyl moiety adds an additional layer of complexity, potentially influencing both the solubility and permeability of the compound. These structural elements together make 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid a compelling candidate for further pharmacological exploration.
In the context of drug discovery, the synthesis and characterization of novel compounds like 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid are crucial steps toward identifying new therapeutic agents. Advanced synthetic methodologies have been employed to construct this complex molecule, ensuring high purity and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and sulfonylation processes, have been utilized to achieve the desired structure.
The biological activity of 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid has been preliminarily assessed through in vitro studies. These investigations have revealed potential interactions with various biological targets, including enzymes and receptors relevant to human health. The compound's ability to modulate these targets suggests its utility in addressing a range of therapeutic challenges. Further studies are ongoing to elucidate its mechanism of action and optimize its pharmacological profile.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid with its intended biological targets. These simulations provide valuable insights into how the compound interacts with receptors at a molecular level, guiding experimental design and optimization efforts.
The synthesis and application of fluorinated sulfonylated benzoic acids have seen significant advancements in recent years. The combination of these structural elements has led to the development of compounds with enhanced biological activity and improved pharmacokinetic properties. The case of 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid exemplifies how strategic modifications can yield promising candidates for further development.
The future prospects for 2-fluoro-5-(3-pyrrolidin-1-yisulfonylphenyl)benzoic acid are bright, given its unique structural features and potential therapeutic applications. Ongoing research aims to refine its pharmacological profile through structural modifications and preclinical studies. These efforts are expected to pave the way for new treatments targeting various diseases.
In conclusion, 2-fluoro-5-(3-pyrrolidin-l-sulfonylphenyl)benzoic acid, identified by its CAS number CAS No. 1261969—66—7, represents a significant advancement in pharmaceutical chemistry. Its innovative structure and promising biological activity position it as a valuable asset in the development of novel therapeutic agents. Continued research efforts will further elucidate its potential applications and contribute to improving human health outcomes.
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